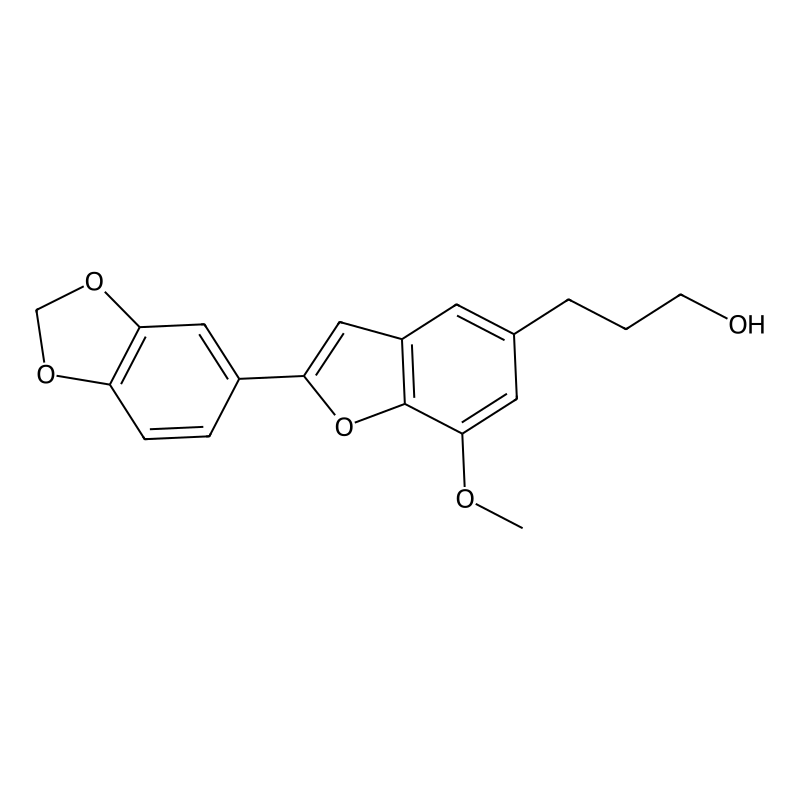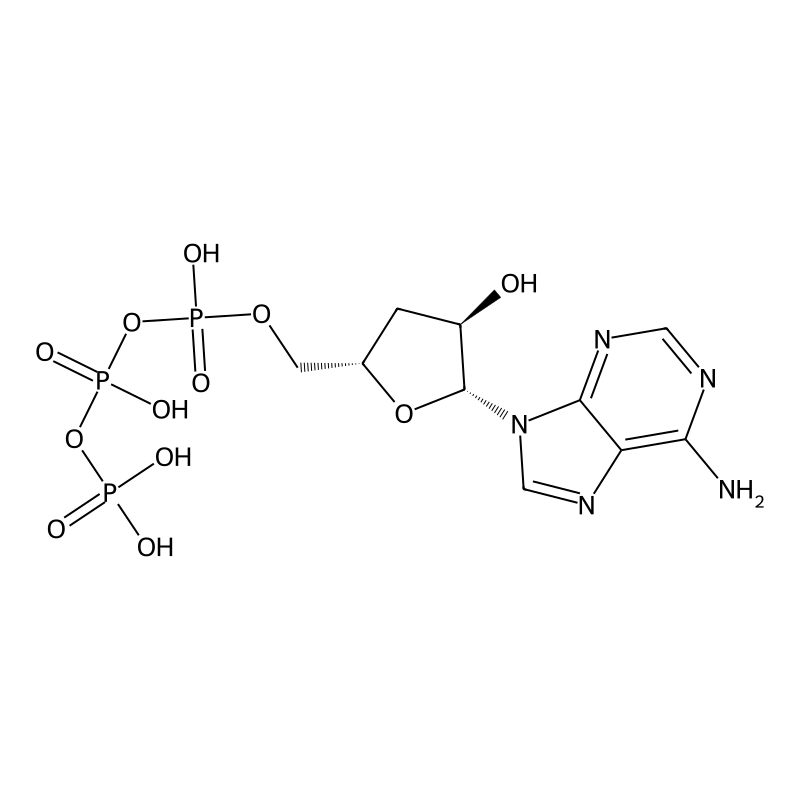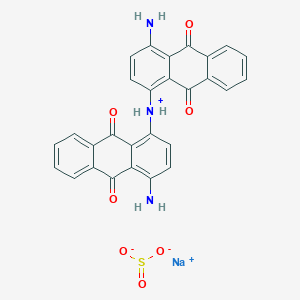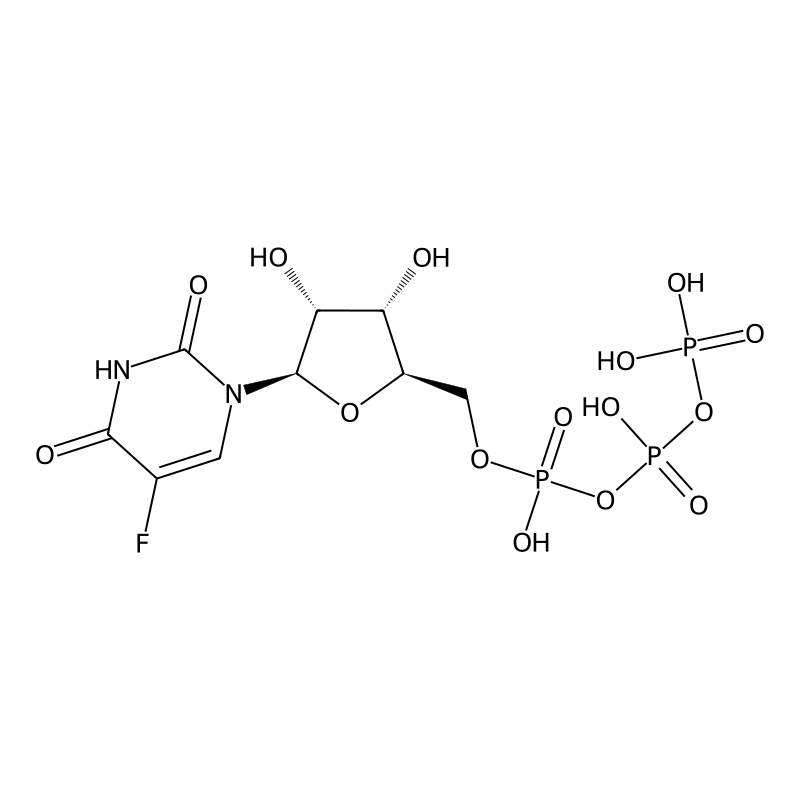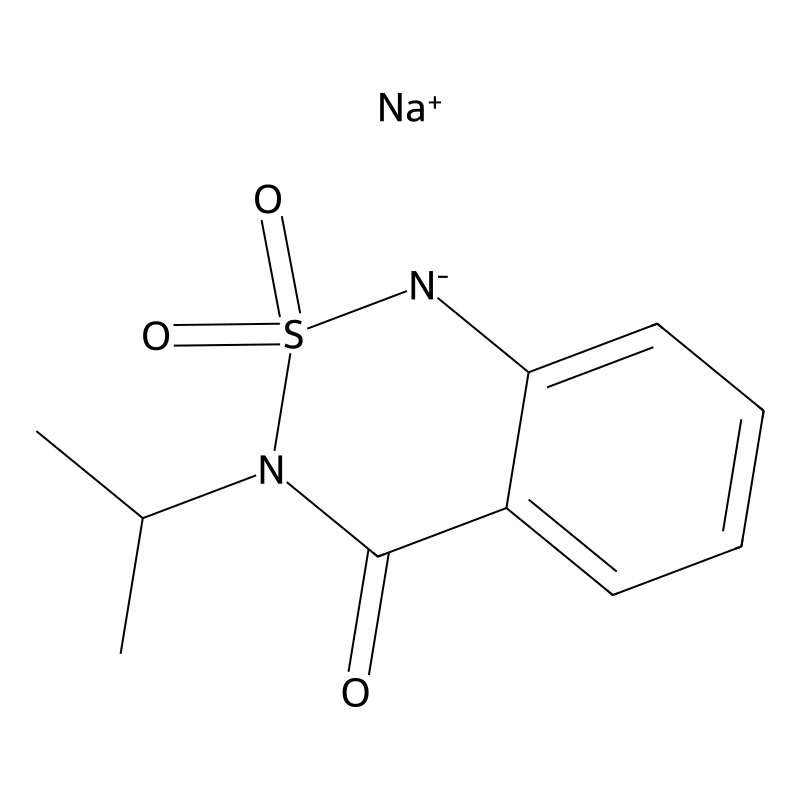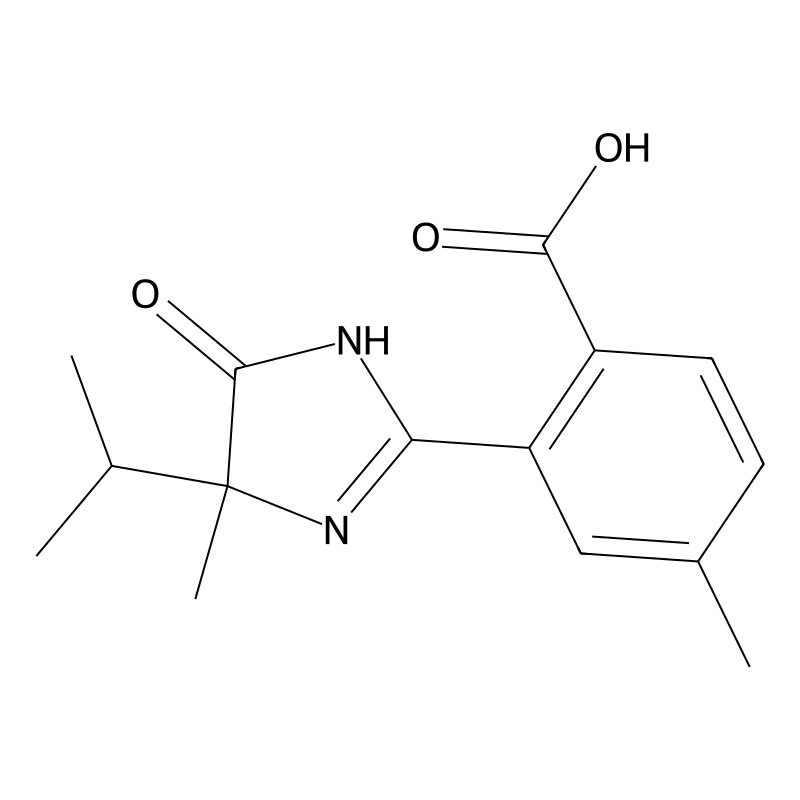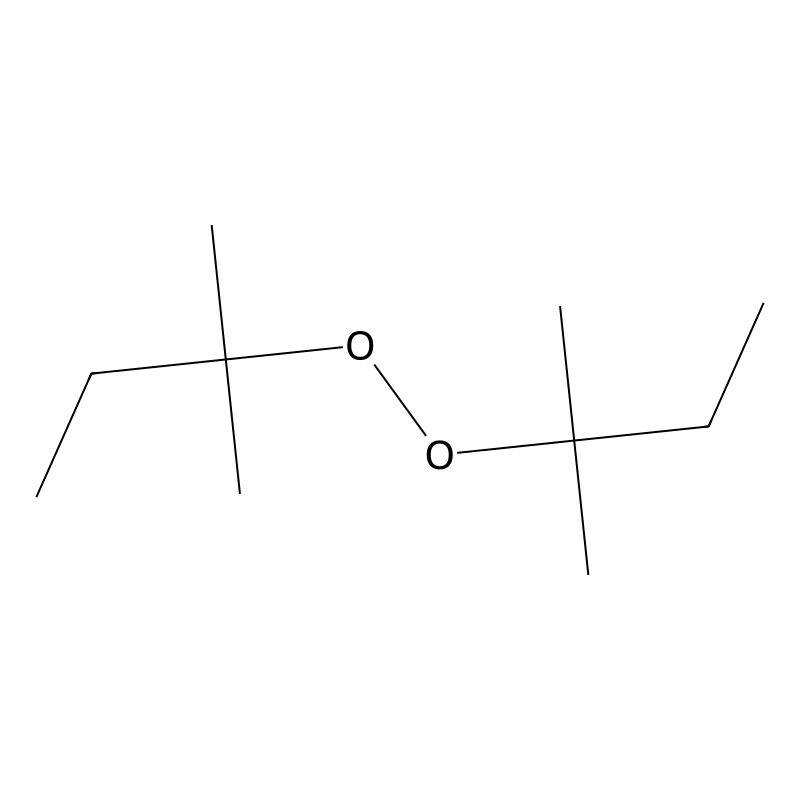Dehydroalanine
Catalog No.
S663621
CAS No.
1948-56-7
M.F
C3H5NO2
M. Wt
87.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
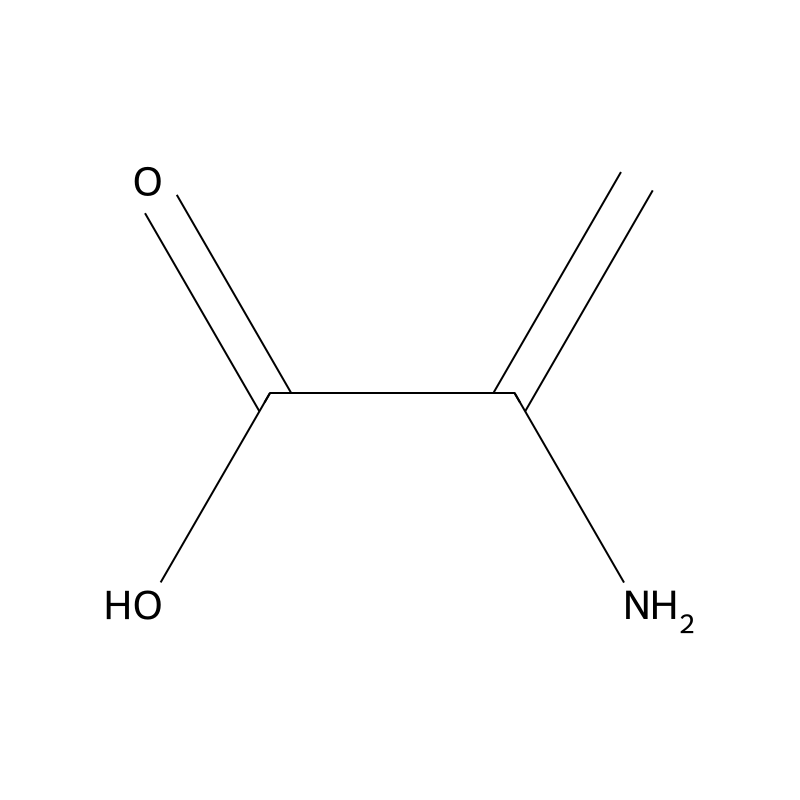
Content Navigation
CAS Number
1948-56-7
Product Name
Dehydroalanine
IUPAC Name
2-aminoprop-2-enoic acid
Molecular Formula
C3H5NO2
Molecular Weight
87.08 g/mol
InChI
InChI=1S/C3H5NO2/c1-2(4)3(5)6/h1,4H2,(H,5,6)
InChI Key
UQBOJOOOTLPNST-UHFFFAOYSA-N
SMILES
C=C(C(=O)O)N
Synonyms
alpha,beta-dehydroalanine, alpha-aminoacrylate, dehydroalanine
Canonical SMILES
C=C(C(=O)O)N
Dehydroalanine (Dha) is a non-standard amino acid that lacks a primary amine group. It is formed by the loss of ammonia from an amino acid. Dha is a highly reactive residue that is involved in various biological processes, such as protein biosynthesis, enzyme catalysis, and post-translational modifications. It has been extensively studied in recent years due to its unique chemical and biological properties.
Dha has a molecular weight of 87.1 g/mol and a pKa value of 6.0-6.5. It is a polar, hydrophilic molecule that is soluble in water and moderately soluble in organic solvents. Dha is highly reactive due to the presence of an α,β-unsaturated carbon-carbon double bond. This feature allows it to undergo various chemical reactions, including Michael addition, Diels-Alder reaction, and nucleophilic addition.
Dha can be synthesized by various methods, such as decarboxylation of aspartic acid, elimination of ammonia from serine, or reaction of cysteine with an oxidizing agent. The synthesized Dha can be characterized by various techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and mass spectrometry.
Various analytical methods have been developed to detect and quantify Dha in biological samples. These methods include liquid chromatography-mass spectrometry (LC-MS), capillary electrophoresis, and enzyme-linked immunosorbent assay (ELISA).
Dha has been shown to be involved in various biological processes, such as antimicrobial activity, enzyme catalysis, and protein-protein interactions. It has also been found to play a role in the regulation of cellular signaling pathways.
The toxicity and safety of Dha have been extensively studied in scientific experiments. It has been found to be relatively safe at low concentrations, but high doses may cause toxicity in cells and tissues. The toxic effects of Dha are thought to be due to the generation of reactive oxygen species and the disruption of cellular homeostasis.
Dha has been used in various scientific experiments, such as peptide synthesis, enzyme engineering, and protein labeling. It has also been used as a tool to study protein-protein interactions and post-translational modifications.
Research on Dha is currently focused on its unique chemical and biological properties. There is also ongoing research on the development of new synthesis methods and analytical techniques for Dha.
The unique properties of Dha have potential implications in various fields of research and industry, such as drug discovery, biotechnology, and material science. Dha-containing peptides and proteins have been developed as therapeutic agents for various diseases, such as cancer and viral infections. Dha-based materials have also been developed for various applications, such as biosensors and drug delivery systems.
The limitations of Dha research include the difficulty in synthesizing and characterizing Dha-containing peptides and proteins, as well as the limited availability of analytical techniques for Dha detection and quantification. Future directions of Dha research include the development of new synthesis methods, the optimization of analytical techniques, and the exploration of new applications in various fields of research and industry. Other potential directions include the exploration of Dha-based materials for nanotechnology and the study of Dha's role in cellular signaling and metabolism.
In conclusion, Dehydroalanine is a non-standard amino acid with unique chemical and biological properties. It has potential implications in various fields of research and industry, and research on Dha is ongoing. The limitations and future directions of Dha research highlight the need for further investigation into this fascinating amino acid.
In conclusion, Dehydroalanine is a non-standard amino acid with unique chemical and biological properties. It has potential implications in various fields of research and industry, and research on Dha is ongoing. The limitations and future directions of Dha research highlight the need for further investigation into this fascinating amino acid.
Physical Description
Solid
XLogP3
-0.1
Hydrogen Bond Acceptor Count
3
Hydrogen Bond Donor Count
2
Exact Mass
87.032028402 g/mol
Monoisotopic Mass
87.032028402 g/mol
Heavy Atom Count
6
LogP
-2.651
UNII
98RA387EKY
Other CAS
1948-56-7
28453-71-6
28453-71-6
Wikipedia
Dehydroalanine
Dates
Modify: 2024-02-18
Explore Compound Types
Get ideal chemicals from 750K+ compounds

